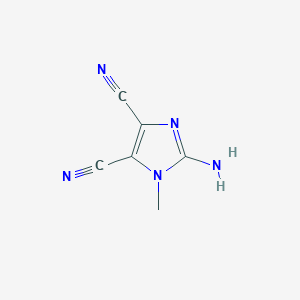![molecular formula C7H11N B3347548 1-Azabicyclo[2.2.2]oct-2-ene CAS No. 13929-94-7](/img/structure/B3347548.png)
1-Azabicyclo[2.2.2]oct-2-ene
Overview
Description
1-Azabicyclo[222]oct-2-ene is a bicyclic organic compound with the molecular formula C₇H₁₁N It is a derivative of quinuclidine and features a nitrogen atom within its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.2]oct-2-ene can be synthesized through the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine. This reaction is typically carried out in the presence of a solid acidic catalyst, such as CNM-3, at elevated temperatures (around 425°C) for several hours. The yield of the product can reach up to 84.3% under optimal conditions .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but often involves scaling up the reaction conditions to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form derivatives with different degrees of hydrogenation.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various hydrogenated derivatives.
Substitution: Substituted quinuclidine derivatives.
Scientific Research Applications
1-Azabicyclo[2.2.2]oct-2-ene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]oct-2-ene involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzymatic activities, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]oct-2-ene is unique due to its bicyclic structure and the presence of a nitrogen atom. Similar compounds include:
1-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen placement.
Bicyclo[1.1.0]butane: A structurally unique compound with a highly strained four-membered ring.
1-Azabicyclo[1.1.0]butane: An analog of bicyclo[1.1.0]butane featuring a nitrogen atom at one bridgehead.
These compounds share some chemical properties but differ in their structural features and reactivity, highlighting the distinct characteristics of this compound.
Properties
IUPAC Name |
1-azabicyclo[2.2.2]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-4-8-5-2-7(1)3-6-8/h1,4,7H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRHUIUXVVVOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160992 | |
| Record name | 1-Azabicyclo(2.2.2)oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13929-94-7 | |
| Record name | 1-Azabicyclo(2.2.2)oct-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013929947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo(2.2.2)oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile](/img/structure/B3347480.png)
![Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-](/img/structure/B3347495.png)

![1H-Imidazole-4-carboxylic acid, 5-[(methylamino)methyl]-, ethyl ester](/img/structure/B3347511.png)

![Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester](/img/structure/B3347522.png)

![1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione](/img/structure/B3347541.png)




